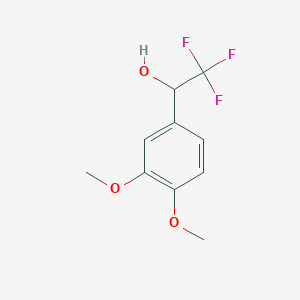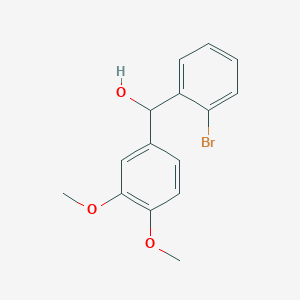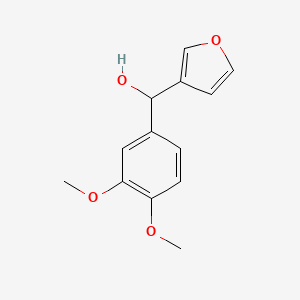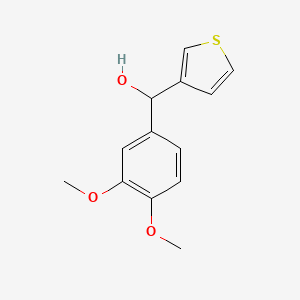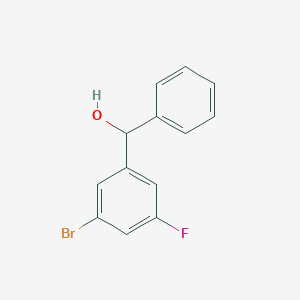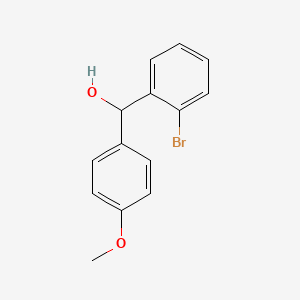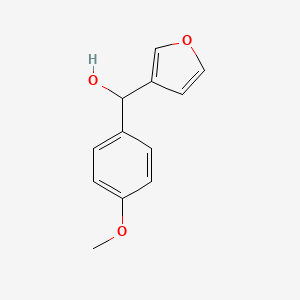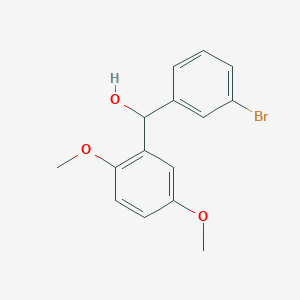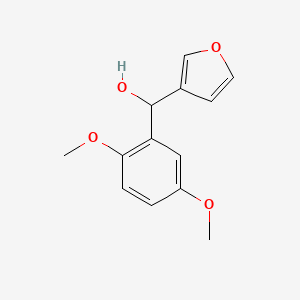
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol: is an organic compound that features both a dimethoxyphenyl group and a thiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can begin with the aromatic substitution of a dimethoxybenzene derivative with a thiophenylmethanol derivative under acidic or basic conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from thiophen-2-ylmagnesium bromide reacts with 2,5-dimethoxybenzaldehyde to form the desired product.
Reduction: The final step often involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially converting it into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- (2,5-Dimethoxyphenyl)(phenyl)methanol
- (2,5-Dimethoxyphenyl)(furan-2-yl)methanol
- (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
Uniqueness:
- Structural Features: The presence of both dimethoxyphenyl and thiophenyl groups in (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol provides unique electronic and steric properties.
- Reactivity: The compound’s reactivity differs from similar compounds due to the influence of the thiophene ring, which can participate in additional types of chemical reactions.
Eigenschaften
IUPAC Name |
(2,5-dimethoxyphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRULQODKCVWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
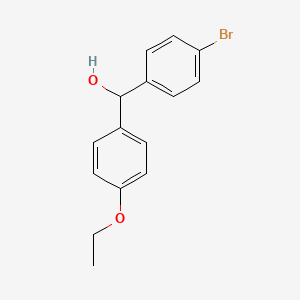
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
